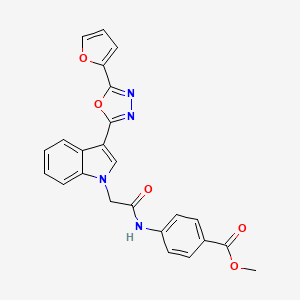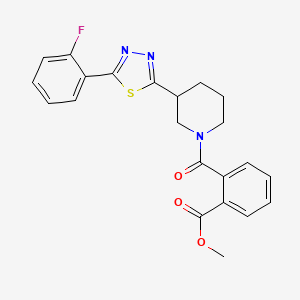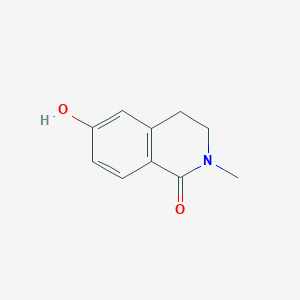
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure consists of a pyrrolidine ring, a 3-chlorophenyl group, and a 3-chloropyridin-4-yloxy moiety, making it a compound of interest for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylboronic acid with 3-chloropyridine in the presence of a palladium catalyst to form the 3-chloropyridin-4-yloxy intermediate. This intermediate is then reacted with 3-chlorophenylpyrrolidine under specific reaction conditions, such as elevated temperature and controlled pH, to yield the final compound.
Industrial Production Methods
In industrial settings, the large-scale production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reactions are often conducted in acidic or basic media at elevated temperatures.
Reduction: Reactions are usually performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Substitution: Nucleophilic substitution reactions may require polar aprotic solvents and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.
Biology: It can be employed in studies involving receptor binding, enzyme inhibition, and other biochemical processes.
Industry: The compound's unique structure may be utilized in the development of specialized industrial chemicals or materials.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone include those with pyrrolidine, phenyl, or pyridine moieties. Each of these compounds may have unique properties and applications:
Pyrrolidine derivatives: Often used in the synthesis of pharmaceuticals and fine chemicals.
Phenyl compounds: Commonly found in a variety of organic compounds with diverse applications.
Pyridine analogs: Utilized in the development of drugs and agrochemicals.
While each of these compounds shares some structural similarities, this compound stands out due to its specific combination of functional groups, which imparts unique reactivity and application potential.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-12-3-1-2-11(8-12)16(21)20-7-5-13(10-20)22-15-4-6-19-9-14(15)18/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMNJZSYUWDHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2855543.png)
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)


![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)




![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

![7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2855560.png)

